Cas no 4273-88-5 (Azoic Coupling Component 9)
Azoic Coupling Component 9 structure
Product Name:Azoic Coupling Component 9
CAS No:4273-88-5
MF:C13H14N2O3S
MW:278.326861858368
CID:84980
PubChem ID:96209
Update Time:2025-04-18
Azoic Coupling Component 9 Chemical and Physical Properties
Names and Identifiers
-
- Azoic Coupling Component 9
- 2-ACETOACETAMIDO-6-ETHOXYBENZOTHIAZOLE
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-oxobutanamide
- Butanamide,N-(6-ethoxy-2-benzothiazolyl)-3-oxo
- N-(6-Aethoxy-benzothiazol-2-yl)-acetoacetamid
- N-(6-ethoxy-2-benzothiazolyl)-3-oxobutanamide
- N-(6-ethoxy-benzothiazol-2-yl)-acetoacetamide
- Naphtazol JLE
- Naphtoelan
- Cibanaphthol LT4G
- NSC-59998
- Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-
- Daito Grounder L4G
- DTXSID3063384
- GXFGVXXEQKKDGE-UHFFFAOYSA-N
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-oxo-butanamide
- NSC59998
- Amanil Naphthol AS-L4G
- C.I. 37625
- FT-0762853
- SCHEMBL10576093
- Acetoacetamide, N-(6-ethoxy-2-benzothiazolyl)-
- Naphthol AS-L 4G
- 4273-88-5
- EINECS 224-269-0
- Naphtol AS-L4G
- NSC 59998
- N-(6-Ethoxybenzothiazol-2-yl)acetoacetamide
- 7NVZ5XG4X7
- AKOS005773740
- NS00021151
-
- Inchi: 1S/C13H14N2O3S/c1-3-18-9-4-5-10-11(7-9)19-13(14-10)15-12(17)6-8(2)16/h4-5,7H,3,6H2,1-2H3,(H,14,15,17)
- InChI Key: GXFGVXXEQKKDGE-UHFFFAOYSA-N
- SMILES: S1C(NC(CC(C)=O)=O)=NC2C=CC(=CC1=2)OCC
Computed Properties
- Exact Mass: 278.07300
- Monoisotopic Mass: 278.072513
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 96.5
- Surface Charge: 0
- Tautomer Count: 13
- XLogP3: nothing
Experimental Properties
- Density: 1.325
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.637
- PSA: 96.53000
- LogP: 2.68560
Azoic Coupling Component 9 Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Azoic Coupling Component 9 Related Literature
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
4273-88-5 (Azoic Coupling Component 9) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
CN Supplier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
CN Supplier
Reagent
Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk